Salt Form Distinction: Hydroiodide vs. Hemisulfate in Preclinical Weight Loss Models
The free base form of this compound, 1-(4-chlorobenzyl)guanidine (administered as the hemisulfate salt), demonstrated significant weight loss induction across three murine obesity models [1]. The compound produced an average daily weight difference of -19.7 ± 1.0% in BALB/c mice, -11.0 ± 0.7% in ob/ob mice, and -7.3 ± 0.8% in diet-induced obese (DIO) mice, relative to time-matched vehicle controls [1]. While this data originates from the hemisulfate salt rather than the hydroiodide salt (CAS 1632141-77-5), it establishes a critical benchmark for the 4-chlorobenzylguanidine pharmacophore. The hydroiodide counterion may alter solubility, hygroscopicity, and formulation behavior compared to the hemisulfate, making direct salt-to-salt substitution inadvisable without experimental verification of these physicochemical parameters.
| Evidence Dimension | In vivo weight loss efficacy (% difference from time-matched controls) |
|---|---|
| Target Compound Data | No direct published data for CAS 1632141-77-5 hydroiodide salt |
| Comparator Or Baseline | 1-(4-chlorobenzyl)guanidine hemisulfate: -19.7% (BALB/c), -11.0% (ob/ob), -7.3% (DIO) |
| Quantified Difference | Not applicable; data represents free base activity benchmark for scaffold |
| Conditions | 7-day repeated dosing in BALB/c, ob/ob, and DIO mouse models |
Why This Matters
This establishes the weight-loss activity benchmark for the 4-chlorobenzylguanidine scaffold, informing procurement for metabolic research programs while underscoring that counterion-specific properties (hydroiodide vs. hemisulfate) may affect experimental outcomes.
- [1] Coxon GD, Furman BL, Harvey AL, et al. Benzylguanidines and other galegine analogues inducing weight loss in mice. J Med Chem. 2009;52(11):3457-3463. doi:10.1021/jm8011933 View Source
